
4-(2-Fluoroethyl)oxan-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoroethyl)oxan-4-amine;hydrochloride, also known as FEOA hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FEOA hydrochloride is a white crystalline powder that is soluble in water and ethanol. This chemical compound is synthesized by the reaction of 2-fluoroethylamine with 1,4-dioxane in the presence of hydrochloric acid.
Mécanisme D'action
The mechanism of action of 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride is not fully understood. However, it has been suggested that 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride exerts its antitumor and antimicrobial activity by inhibiting the growth of cancer cells and bacteria, respectively. 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride may also induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride has been shown to have significant biochemical and physiological effects. In vitro studies have shown that 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride inhibits the growth of cancer cells and bacteria. 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride has antitumor activity and can inhibit the growth of tumors in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride is its high yield and purity. 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride is also easy to synthesize and can be produced in large quantities. However, one of the limitations of 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride is its limited solubility in some solvents. This can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the research on 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride. One of the future directions is to investigate the mechanism of action of 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride in more detail. This will help to understand how 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride exerts its antitumor and antimicrobial activity. Another future direction is to investigate the potential use of 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride in combination with other drugs for the treatment of cancer and bacterial infections. Finally, future research should focus on developing more efficient synthesis methods for 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride to improve its yield and purity.
Méthodes De Synthèse
4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride is synthesized by the reaction of 2-fluoroethylamine with 1,4-dioxane in the presence of hydrochloric acid. The reaction takes place at room temperature and the resulting product is a white crystalline powder. The yield of the product is high and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride has potential applications in various fields of scientific research. One of the primary applications of 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride is in the field of medicinal chemistry. 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride has been shown to have antitumor activity and can be used as a potential drug candidate for the treatment of cancer. 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride hydrochloride has also been shown to have antimicrobial activity and can be used as a potential drug candidate for the treatment of bacterial infections.
Propriétés
IUPAC Name |
4-(2-fluoroethyl)oxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO.ClH/c8-4-1-7(9)2-5-10-6-3-7;/h1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIIKEFRXWUTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCF)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoroethyl)oxan-4-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2622959.png)

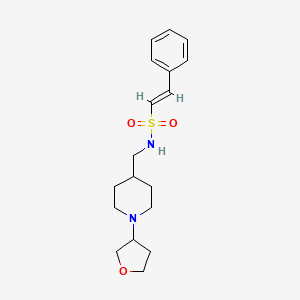
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2622963.png)
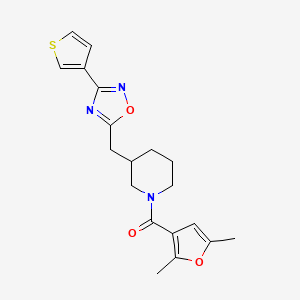
![tert-Butyl 7-amino-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B2622967.png)
![6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2622969.png)

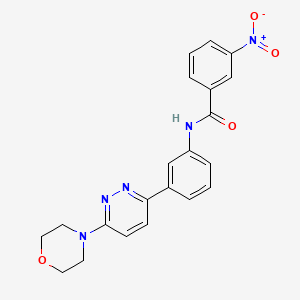
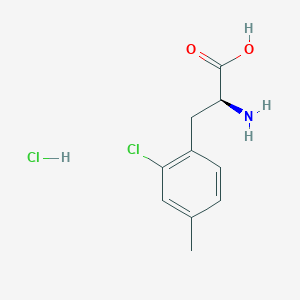

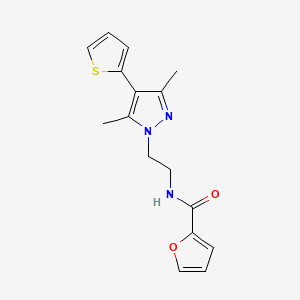

![2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2622981.png)